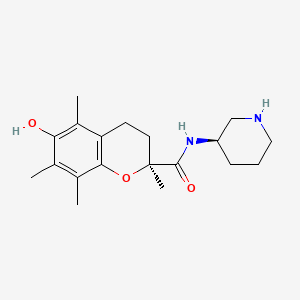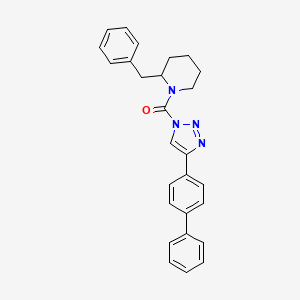
KT109
概要
説明
KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme involved in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This compound has shown significant selectivity for DAGLβ over DAGLα, making it a valuable tool for studying the role of DAGLβ in various biological processes .
科学的研究の応用
KT109 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor to study the role of DAGLβ in lipid metabolism and signaling pathways.
Biology: Employed in research to understand the biological functions of DAGLβ in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to inflammation and pain.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DAGLβ .
生化学分析
Biochemical Properties
KT109 is known to interact with enzymes such as DAGLβ and PLA2G7 . It shows inhibitory activity against PLA2G7 . The compound has 60-fold selectivity for DAGLβ over DAGLα . It shows negligible activity against other key enzymes like FAAH, MGLL, ABHD11, and cytosolic phospholipase A2 .
Cellular Effects
This compound has been found to perturb a lipid network involved in macrophage inflammatory responses . It lowers 2-arachidonoylglycerol (2-AG), arachidonic acid, and eicosanoids in mouse peritoneal macrophages . In a study designed to test the effects of this compound in reducing inflammation in those diagnosed with nonalcoholic steatohepatitis (NASH), it was found that in liposomal form, the drugs both inhibited DAGLβ and activated AMPK .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DAGLβ, an enzyme that synthesizes 2-AG . By inhibiting DAGLβ, this compound reduces the production of inflammation-inducing endocannabinoids .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, one study found that repeated administration of this compound prevented the expression of LPS-induced allodynia, without evidence of tolerance .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have antinociceptive effects . Specific dosage effects in animal models are not extensively documented.
Metabolic Pathways
This compound is involved in the metabolic pathway of 2-AG, a key endocannabinoid . By inhibiting DAGLβ, it impacts the production of 2-AG and subsequently influences the metabolic flux of this pathway .
準備方法
Synthetic Routes and Reaction Conditions
KT109 is synthesized through a series of chemical reactions involving the formation of a triazole ring and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Functionalization: The triazole ring is then functionalized with various substituents to achieve the desired chemical structure of this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves multiple steps of purification and characterization to ensure the compound’s purity and efficacy .
化学反応の分析
Types of Reactions
KT109 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
作用機序
KT109 exerts its effects by selectively inhibiting DAGLβ, thereby disrupting the lipid network involved in macrophage inflammatory responses. This inhibition leads to a decrease in the levels of 2-arachidonoylglycerol, arachidonic acid, and eicosanoids in mouse peritoneal macrophages. The compound shows negligible activity against other enzymes such as fatty acid amide hydrolase, monoacylglycerol lipase, and cytosolic phospholipase A2 .
類似化合物との比較
KT109 is unique in its high selectivity for DAGLβ over DAGLα, with approximately 60-fold selectivity. Similar compounds include:
KT172: Another selective inhibitor of DAGLβ with similar properties.
KT195: A negative control compound used in studies to validate the specificity of this compound
This compound stands out due to its potent inhibitory activity and minimal off-target effects, making it a valuable tool for research in lipid metabolism and inflammatory responses .
特性
IUPAC Name |
(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of KT109?
A1: this compound acts as a selective inhibitor of Diacylglycerol Lipase Beta (DAGLβ). [, , , ] This enzyme plays a crucial role in the biosynthesis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting DAGLβ, this compound reduces the production of 2-AG and its downstream metabolites, including arachidonic acid (AA) and prostaglandin E2 (PGE2). [, , ] You can find more information about DAGLβ inhibitors on websites like https://www.semanticscholar.org/.
Q2: How does this compound impact pain signaling, particularly in the context of inflammation?
A2: Research suggests that this compound might play a role in modulating pain signaling, particularly in inflammatory conditions. By inhibiting DAGLβ and subsequently reducing 2-AG, AA, and PGE2 levels, this compound has demonstrated antinociceptive effects in several preclinical models. [, , ] For example, systemic and intraplantar administration of this compound decreased mechanical and heat hyperalgesia in a mouse model of sickle cell disease, which is characterized by chronic pain and inflammation. [] This effect was associated with reduced 2-AG, PGE2, and PGE2-glyceryl ester (PGE2-G) levels in the blood. []
Q3: Is this compound equally effective in human and mouse models?
A3: Studies comparing this compound's activity in human and mouse models reveal some intriguing differences. While this compound effectively inhibits DAGLβ in both species, lipidomic analysis showed that it did not lead to the accumulation of arachidonate-containing diacylglycerols in human THP1 cells, unlike in mouse cells. [] This suggests potential differences in the expression and activity of human DAGLβ compared to its mouse counterpart, warranting further investigation. []
Q4: Can liposomal encapsulation enhance the therapeutic efficacy of this compound?
A4: Research indicates that encapsulating this compound in liposomes can significantly enhance its effectiveness. This targeted delivery approach exploits the phagocytic capacity of macrophages, leading to localized delivery of the inhibitor. Studies demonstrated that liposomal this compound achieved approximately 80% inactivation of DAGLβ in macrophages in vivo with minimal activity in other tissues. [] Notably, this targeted delivery strategy resulted in a remarkable >100-fold increase in antinociceptive potency compared to free this compound in a mouse inflammatory pain model. []
Q5: Are there any potential limitations or concerns regarding the use of this compound as a therapeutic agent?
A5: While this compound shows promise in preclinical studies, further research is necessary to fully evaluate its therapeutic potential and address potential limitations. One study indicated that this compound might not be superior to existing analgesics like ketoprofen for managing acute postoperative pain. [] Furthermore, a comprehensive understanding of the long-term effects and potential toxicity of this compound is crucial before its clinical application.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




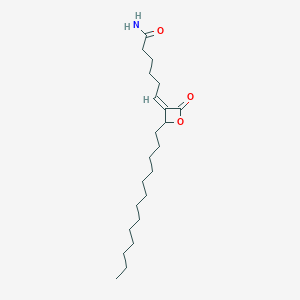
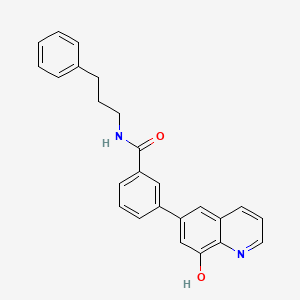

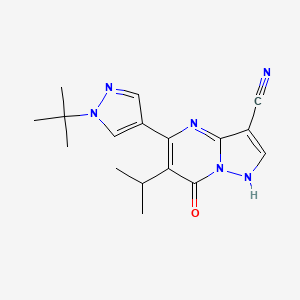

![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)
![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)

![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)
![2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine](/img/structure/B608331.png)
